2-(4-{2-[(benzylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide
Overview
Description
2-(4-{2-[(benzylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide, also known as BZCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-{2-[(benzylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cellular processes, leading to the disruption of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation. However, the exact biochemical and physiological effects of this compound are still being investigated.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-{2-[(benzylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide in lab experiments is its potential to target cancer cells selectively without affecting normal cells. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in experiments.
Future Directions
There are several potential future directions for research on 2-(4-{2-[(benzylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide. One area of interest is the development of this compound derivatives with improved efficacy and selectivity. Another area of interest is the investigation of this compound's potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Although its mechanism of action is not fully understood, it has been shown to exhibit anticancer, antifungal, and antibacterial properties. Further research is needed to fully understand its biochemical and physiological effects and to optimize its use in lab experiments.
Scientific Research Applications
2-(4-{2-[(benzylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.
Properties
IUPAC Name |
2-[4-[(E)-[(2-benzylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c19-17(22)11-24-16-8-6-14(7-9-16)10-20-21-18(23)13-25-12-15-4-2-1-3-5-15/h1-10H,11-13H2,(H2,19,22)(H,21,23)/b20-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOWBJIDJZCVFE-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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